![molecular formula C13H15NO2 B15309268 Methyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B15309268.png)
Methyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate is a bicyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. The compound consists of a bicyclo[2.1.1]hexane core, which is a saturated bicyclic structure, making it an intriguing subject for synthetic and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate typically involves the use of photochemistry. One efficient method is the [2 + 2] cycloaddition reaction, which allows for the creation of new building blocks. This approach is modular and can be readily derivatized with numerous transformations .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable photochemical reactions. The use of photochemistry in industrial settings can be advantageous due to its efficiency and the ability to produce large quantities of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential bioactivity.
Medicine: Its potential bioactivity suggests applications in drug discovery and development.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and advanced materials.
Wirkmechanismus
The mechanism of action of methyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate involves its interaction with molecular targets and pathways within biological systems. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure suggests it may interact with specific enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate: This compound has a similar bicyclic structure but differs in the position of the phenyl group.
Ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate: This compound has shown promising antimalarial and antimycobacterial activities.
Uniqueness
Methyl 3-phenyl-2-azabicyclo[211]hexane-1-carboxylate is unique due to its specific bicyclic structure and the position of the phenyl group
Eigenschaften
Molekularformel |
C13H15NO2 |
|---|---|
Molekulargewicht |
217.26 g/mol |
IUPAC-Name |
methyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate |
InChI |
InChI=1S/C13H15NO2/c1-16-12(15)13-7-10(8-13)11(14-13)9-5-3-2-4-6-9/h2-6,10-11,14H,7-8H2,1H3 |
InChI-Schlüssel |
NXCARRFIKXYKDK-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C12CC(C1)C(N2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-(Piperidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane](/img/structure/B15309188.png)



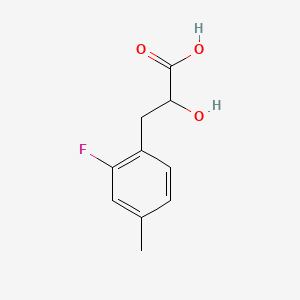
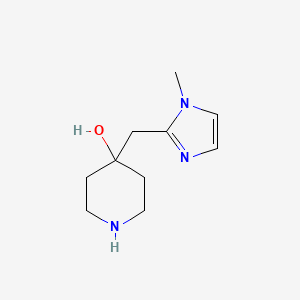
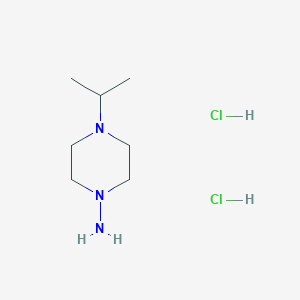
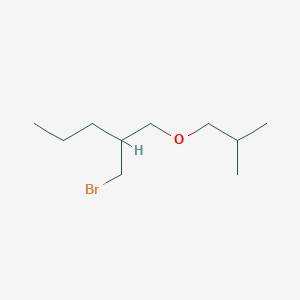
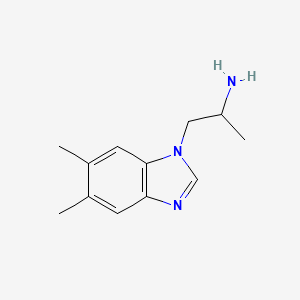
![7-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B15309236.png)
![3-[(Propan-2-yloxy)methyl]azetidine](/img/structure/B15309241.png)

![(1S,6R)-2-Azabicyclo[4.2.0]octane](/img/structure/B15309251.png)
![5-Bromo-4-methylbenzo[d][1,3]dioxole](/img/structure/B15309256.png)
